1-(Cyanomethyl)piperidine-4-carboxylic acid
Overview
Description
1-(Cyanomethyl)piperidine-4-carboxylic acid is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both a cyano group and a carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(Cyanomethyl)piperidine-4-carboxylic acid can be achieved through several routes. One common method involves the reaction of piperidine with cyanomethyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Another approach is the cyanoacetylation of piperidine, where cyanoacetic acid is used as a reagent . Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often employing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(Cyanomethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(Cyanomethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-(Cyanomethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
1-(Aminomethyl)piperidine-4-carboxylic acid: Contains an amine group instead of a cyano group, leading to different reactivity and applications.
1-(Hydroxymethyl)piperidine-4-carboxylic acid:
Biological Activity
1-(Cyanomethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The compound contains a piperidine ring, a cyanomethyl group, and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₄N₂O₂
- CAS Number : 1426290-75-6
The presence of the cyanomethyl group enhances its reactivity, while the carboxylic acid group provides sites for potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The carboxylic acid group can form hydrogen bonds and participate in electrostatic interactions, which may influence binding affinity to enzymes or receptors. Additionally, the cyanomethyl group may facilitate further modifications that enhance biological activity.
Antitumor Activity
Research has indicated that derivatives of piperidine compounds exhibit antitumor properties. For instance, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HepG2 | TBD | TBD |
Piperidine derivatives | HCT116 | TBD | Apoptosis induction |
Antiviral Activity
Certain studies have evaluated the antiviral potential of piperidine derivatives, including those similar to this compound. For example, compounds exhibiting inhibition rates greater than 50% against HIV-1 integrase have been identified. This suggests that modifications to the piperidine structure can lead to significant antiviral activities .
Case Studies
- Antitumor Evaluation : A study synthesized several piperidine derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that specific modifications in the piperidine structure enhanced antitumor activity against HepG2 cells, with some compounds showing IC50 values below 20 µM .
- Antiviral Screening : Another investigation focused on the inhibitory effects of various piperidine derivatives on HIV-1 integrase activity. Compounds with structural similarities to this compound demonstrated promising antiviral properties, achieving up to 89% inhibition in specific assays .
Properties
IUPAC Name |
1-(cyanomethyl)piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-3-6-10-4-1-7(2-5-10)8(11)12/h7H,1-2,4-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJWXSJAMKKSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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